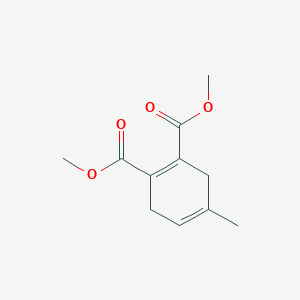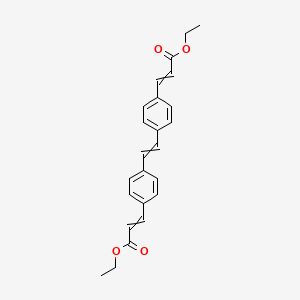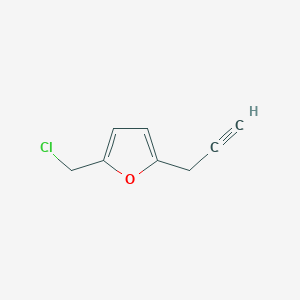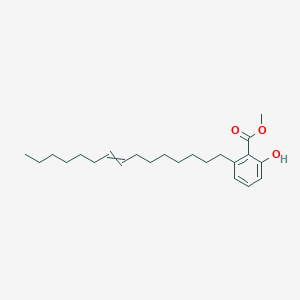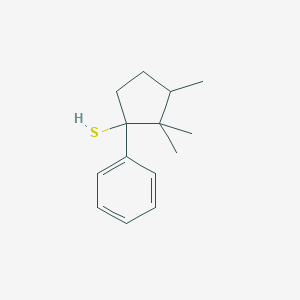![molecular formula C26H28O2 B14605106 4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 59748-20-8](/img/structure/B14605106.png)
4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a pentyl group attached to another phenyl ring, and a carboxylate group linking the two phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms the biphenyl structure with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Ethylphenyl)ethynyl]-4’-pentyl-1,1’-biphenyl
- 1,1’-Biphenyl, 4-[2-(4-ethylphenyl)ethynyl]-4’-pentyl-
Uniqueness
4-Ethylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific substituents and the resulting chemical properties. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
59748-20-8 |
|---|---|
Molekularformel |
C26H28O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(4-ethylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C26H28O2/c1-3-5-6-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(4-2)11-19-25/h8-19H,3-7H2,1-2H3 |
InChI-Schlüssel |
HEXWRKLNICVGAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)

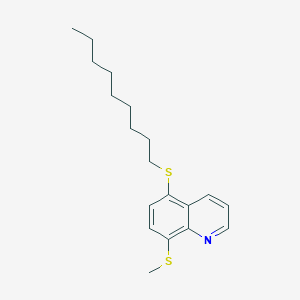
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
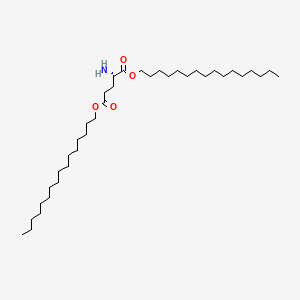
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
